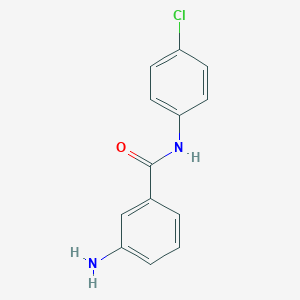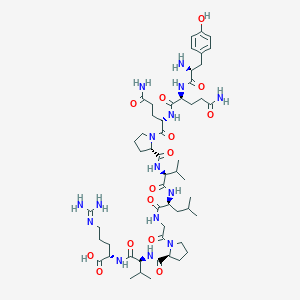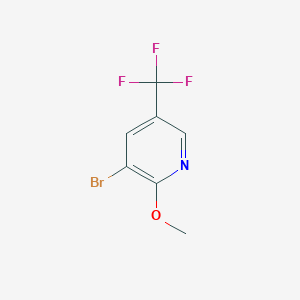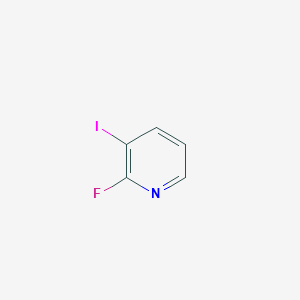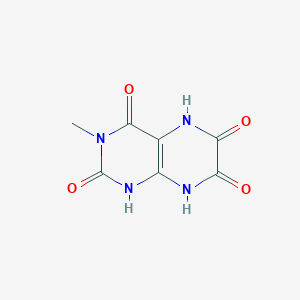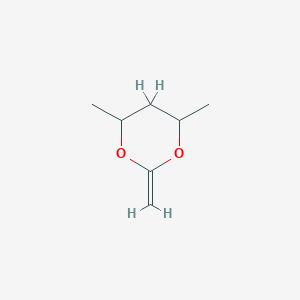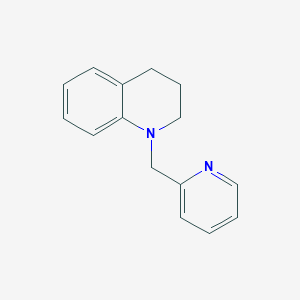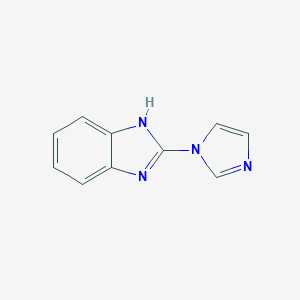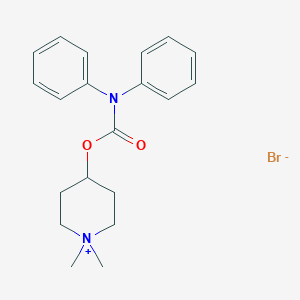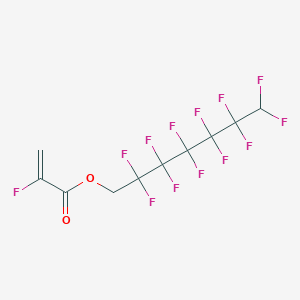
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorinated compounds are of significant interest in the field of organic chemistry due to their unique physical and chemical properties, which make them useful in various applications, including materials science, pharmaceuticals, and agrochemicals. The introduction of fluorine atoms into organic molecules can dramatically alter their reactivity, stability, and solubility.
Synthesis Analysis
Synthetic approaches to fluorinated compounds often involve the strategic use of fluorinating agents or precursors with fluorine-containing groups. For example, the synthesis of 3-Fluorofuran-2(5H)-ones demonstrates the utility of fluorinated enoates in constructing fluorine-containing heterocycles through efficient photoisomerization and cyclization reactions (Pomeisl et al., 2007).
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the electronegativity of fluorine, which can lead to unique conformations and electronic distributions. Studies using X-ray diffraction and NMR spectroscopy provide detailed insights into the molecular geometries and electronic environments of fluorinated molecules (Bazhin et al., 2012).
Applications De Recherche Scientifique
Environmental Monitoring and Analysis
The persistent, bioaccumulative, and toxic properties of per- and polyfluoroalkyl substances (PFAS), including compounds related to 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate, have raised concerns for environmental and human health. Research has focused on the environmental fate, effects, and methods for the quantitative and semi-quantitative analysis of ether-PFAS. Advances in nontarget screening using high-resolution mass spectrometry have revealed the identities of infrequently monitored ether-PFAS, highlighting the need for comprehensive environmental monitoring and analysis methods (Munoz et al., 2019).
Aquatic Environment Impact
Studies have identified 455 new PFASs, including compounds related to the targeted dodecafluoroheptyl compound, in natural waters, fish, sediments, and other environmental matrices. These substances are part of a broader concern due to their toxicity and bioaccumulative properties. The research underscores the necessity of understanding the removal and transformation of these compounds in natural and engineered environmental systems (Xiao, 2017).
Microbial Degradation Studies
The microbial degradation of polyfluoroalkyl chemicals, including structures similar to 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate, has been extensively reviewed. These studies focus on the environmental biodegradability, pathways, and the quantitative relationships between precursors and degradation products. Understanding microbial interactions with PFAS is crucial for assessing their environmental fate and developing remediation strategies (Liu & Mejia Avendaño, 2013).
Fluorinated Alternatives and Health Risks
With the phase-out of certain PFASs, fluorinated alternatives, including compounds with similar structures to dodecafluoroheptyl 2-fluoroprop-2-enoate, have been developed. However, the safety of these alternatives for humans and the environment remains unclear, highlighting significant data gaps that need to be addressed through cooperative research among all stakeholders (Wang et al., 2013).
Propriétés
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-3(11)4(24)25-2-6(14,15)8(18,19)10(22,23)9(20,21)7(16,17)5(12)13/h5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXLJYKBWCZXMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382136 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 2-fluoroprop-2-enoate | |
CAS RN |
119986-76-4 |
Source


|
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2-fluoroprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

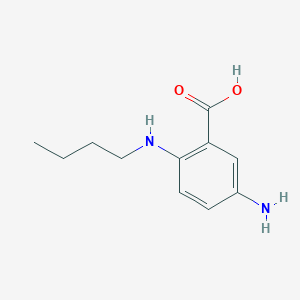
![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)
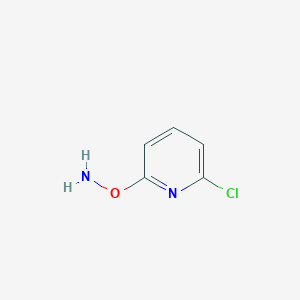
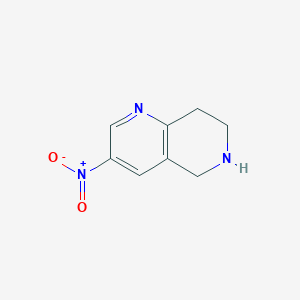
![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)
